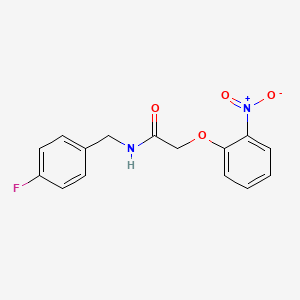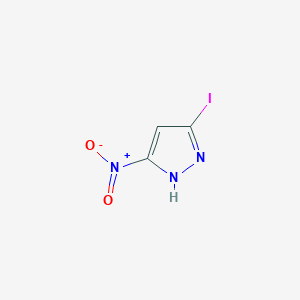
N-(4-fluorobenzyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzyl group substituted with a fluorine atom and a phenoxy group substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with ammonia or an amine to form 4-fluorobenzylamine.
Acylation Reaction: The 4-fluorobenzylamine is then acylated with 2-(2-nitrophenoxy)acetyl chloride to form the target compound, N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, or thiols.
Major Products
Reduction: The major product would be N1-(4-FLUOROBENZYL)-2-(2-AMINOPHENOXY)ACETAMIDE.
Substitution: Depending on the nucleophile, products could include N1-(4-HYDROXYBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE or N1-(4-AMINOBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Scientific Research Applications
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-CHLOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(4-METHYLBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to affect the electronic properties of molecules, potentially enhancing their interactions with biological targets.
Properties
Molecular Formula |
C15H13FN2O4 |
|---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c16-12-7-5-11(6-8-12)9-17-15(19)10-22-14-4-2-1-3-13(14)18(20)21/h1-8H,9-10H2,(H,17,19) |
InChI Key |
FDDBIRAIZGWDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetraethyl 2,2'-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10903901.png)

![2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10903914.png)

![N-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10903925.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10903934.png)
![2-Amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10903941.png)
![2-({4-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B10903946.png)
![N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903953.png)
![(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one](/img/structure/B10903958.png)
![4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B10903961.png)

